HFPO-TA Exhibits 4.8–7.5-Fold Higher PPARγ Binding Affinity than PFOA
In a direct receptor binding assay, HFPO-TA demonstrated a 4.8–7.5-fold higher binding affinity for peroxisome proliferator-activated receptor γ (PPARγ) compared to PFOA. In contrast, HFPO-DA exhibited weaker binding than PFOA. The agonistic activity toward the PPARγ signaling pathway in HEK 293 cells followed the order HFPO-TA > PFOA > HFPO-DA [1].
| Evidence Dimension | PPARγ Receptor Binding Affinity |
|---|---|
| Target Compound Data | 4.8–7.5-fold higher binding affinity than PFOA |
| Comparator Or Baseline | PFOA: baseline; HFPO-DA: weaker than PFOA |
| Quantified Difference | 4.8–7.5× higher than PFOA |
| Conditions | In vitro receptor binding assay using PPARγ; HEK 293 cell reporter gene assay for agonistic activity |
Why This Matters
This significant difference in nuclear receptor activation indicates that HFPO-TA poses a distinct metabolic disruption risk profile, making it essential to use this specific compound when studying PPARγ-mediated adipogenesis and endocrine effects.
- [1] Li CH, et al. Adipogenic Activity of Oligomeric Hexafluoropropylene Oxide (Perfluorooctanoic Acid Alternative) through Peroxisome Proliferator-Activated Receptor γ Pathway. Environ Sci Technol. 2019;53(6):3287-3295. View Source
